molecular formula C15H13ClN2O3 B7578916 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid

4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid

Cat. No. B7578916
M. Wt: 304.73 g/mol
InChI Key: QTFXKMMUSSJYPC-UHFFFAOYSA-N
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Description

4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid, also known as CPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting that it may have potential as an anti-inflammatory agent. Additionally, 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has also been shown to inhibit the growth of bacterial strains, suggesting that it may have potential as an antibiotic.

Advantages and Limitations for Lab Experiments

One advantage of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid is that it has been shown to possess a range of pharmacological activities, making it a promising candidate for the development of new therapeutic agents. Additionally, the synthesis method for 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been optimized to produce high yields of pure product, making it a viable option for large-scale production. However, one limitation of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid is that its mechanism of action is not fully understood, making it difficult to optimize its pharmacological properties.

Future Directions

There are several future directions for research on 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid. One area of interest is the development of new therapeutic agents based on 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid. This could involve the modification of the compound to optimize its pharmacological properties or the development of new drug delivery systems to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid and its potential applications in the treatment of various diseases. Finally, more studies are needed to explore the potential side effects of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid and to assess its safety for use in humans.

Synthesis Methods

The synthesis of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid involves the reaction of 2-amino-5-chloropyridine-2-carboxylic acid with ethyl 4-bromobenzoate in the presence of a base. The resulting product is then hydrolyzed to yield 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid. This method has been optimized to produce high yields of pure 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid, making it a viable option for large-scale production.

Scientific Research Applications

4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been shown to induce cell cycle arrest and apoptosis in these cells. Additionally, 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-[2-[(5-chloropyridine-2-carbonyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-5-6-13(18-9-12)14(19)17-8-7-10-1-3-11(4-2-10)15(20)21/h1-6,9H,7-8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFXKMMUSSJYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid

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